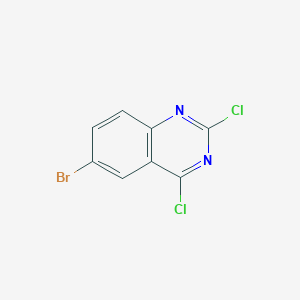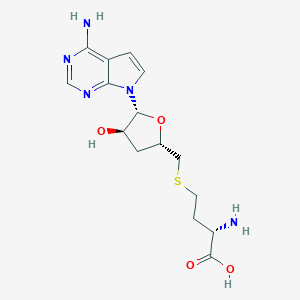
S-3'-Deoxy-7-deazaadenosylhomocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-3'-Deoxy-7-deazaadenosylhomocysteine, also known as 3'-dAHC, is a modified nucleoside analog that has been widely used in scientific research. It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, an enzyme that plays a critical role in the regulation of the cellular methylation cycle.
Applications De Recherche Scientifique
S-3'-Deoxy-7-deazaadenosylhomocysteine has been widely used in scientific research as a potent inhibitor of SAH hydrolase. SAH hydrolase is an enzyme that plays a critical role in the regulation of the cellular methylation cycle. Methylation is a fundamental process in the regulation of gene expression, and its dysregulation has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. S-3'-Deoxy-7-deazaadenosylhomocysteine has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.
Mécanisme D'action
S-3'-Deoxy-7-deazaadenosylhomocysteine works by inhibiting SAH hydrolase, which results in the accumulation of SAH. SAH is a potent inhibitor of methyltransferases, enzymes that catalyze the transfer of methyl groups to DNA, RNA, and proteins. The accumulation of SAH results in the inhibition of methyltransferases, which leads to the dysregulation of the cellular methylation cycle.
Effets Biochimiques Et Physiologiques
The dysregulation of the cellular methylation cycle has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. S-3'-Deoxy-7-deazaadenosylhomocysteine has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
S-3'-Deoxy-7-deazaadenosylhomocysteine is a potent inhibitor of SAH hydrolase and has been widely used in scientific research. However, it has some limitations for lab experiments. It is a relatively expensive reagent, and its synthesis requires specialized expertise. In addition, its potency may vary depending on the cell type and experimental conditions.
Orientations Futures
S-3'-Deoxy-7-deazaadenosylhomocysteine has significant potential for future research. Some of the future directions include:
1. Development of more potent and selective inhibitors of SAH hydrolase.
2. Investigation of the role of S-3'-Deoxy-7-deazaadenosylhomocysteine in the regulation of the immune system.
3. Investigation of the role of S-3'-Deoxy-7-deazaadenosylhomocysteine in the regulation of the gut microbiome.
4. Investigation of the role of S-3'-Deoxy-7-deazaadenosylhomocysteine in the regulation of epigenetic modifications.
5. Investigation of the potential use of S-3'-Deoxy-7-deazaadenosylhomocysteine as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurological disorders.
Conclusion:
S-3'-Deoxy-7-deazaadenosylhomocysteine is a modified nucleoside analog that has significant potential for scientific research. It is a potent inhibitor of SAH hydrolase and has been shown to have various biochemical and physiological effects. Its future directions include the development of more potent and selective inhibitors of SAH hydrolase and investigation of its potential therapeutic use for various diseases.
Méthodes De Synthèse
The synthesis of S-3'-Deoxy-7-deazaadenosylhomocysteine involves the modification of adenine at the 7th position by replacing the nitrogen atom with a carbon atom. The synthesis method includes the reaction of adenine with 3-bromo-2,4-dioxopentanoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the removal of the protecting groups.
Propriétés
Numéro CAS |
110880-46-1 |
|---|---|
Nom du produit |
S-3'-Deoxy-7-deazaadenosylhomocysteine |
Formule moléculaire |
C15H21N5O4S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N5O4S/c16-10(15(22)23)2-4-25-6-8-5-11(21)14(24-8)20-3-1-9-12(17)18-7-19-13(9)20/h1,3,7-8,10-11,14,21H,2,4-6,16H2,(H,22,23)(H2,17,18,19)/t8-,10-,11+,14+/m0/s1 |
Clé InChI |
XMLLGYTYKPQIRW-HJUHTLPRSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC3=C(N=CN=C32)N)CSCC[C@@H](C(=O)O)N |
SMILES |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
SMILES canonique |
C1C(OC(C1O)N2C=CC3=C(N=CN=C32)N)CSCCC(C(=O)O)N |
Autres numéros CAS |
110880-46-1 |
Synonymes |
7-ddAdo-HCY S-3'-deoxy-7-deazaadenosylhomocysteine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



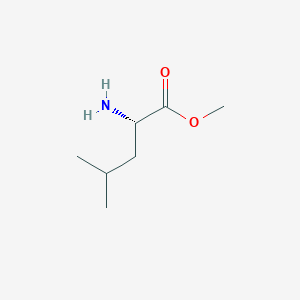
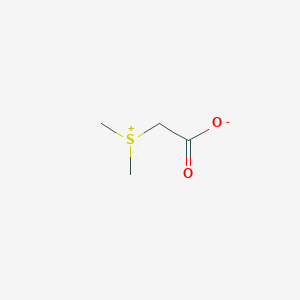
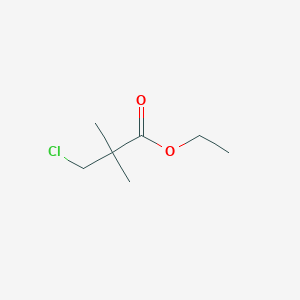
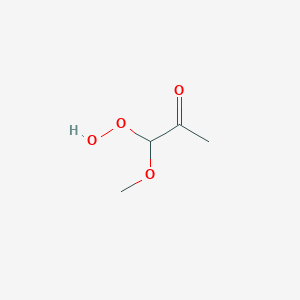
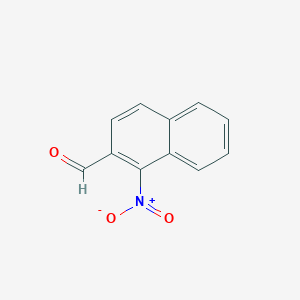
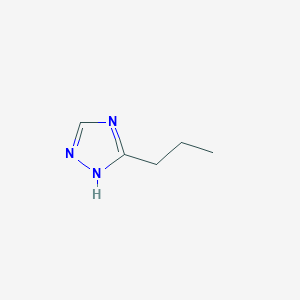
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
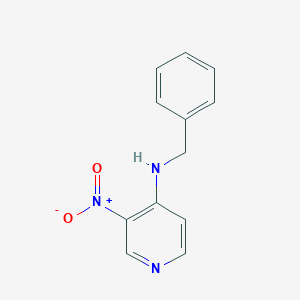
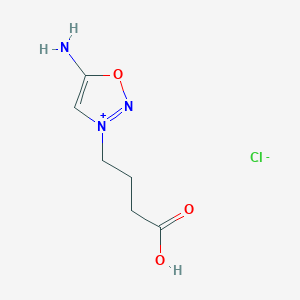
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
